molecular formula Cl2H6N2Pt B142131 cisplatin CAS No. 14913-33-8

cisplatin

Cat. No.: B142131
CAS No.: 14913-33-8
M. Wt: 300.05 g/mol
InChI Key: LXZZYRPGZAFOLE-UHFFFAOYSA-L
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Description

Cisplatin (cis-diamminedichloroplatinum(II)) is a platinum-based chemotherapeutic agent first approved in 1976. It exerts cytotoxic effects by forming DNA crosslinks, primarily targeting the N7 positions of guanine and adenine residues, which disrupt DNA replication and transcription, leading to apoptosis . This compound is widely used against testicular, ovarian, bladder, lung, and head and neck cancers.

Preparation Methods

Prodrug Strategies for Enhanced Solubility and Targeted Delivery

Hydrophobic Prodrug Synthesis

Recent patents describe cisplatin prodrugs synthesized via esterification of dihydroxy this compound with hydrophobic fatty acids (e.g., linoleic acid, stearic acid). The reaction employs fatty acid anhydrides and condensing agents (e.g., N,N'-dicyclohexylcarbodiimide) in dichloromethane or dimethylformamide at 25–80°C . For example, linoleic acid-modified this compound (Fig. 1) self-assembles into 30 nm nanoparticles in aqueous poloxamer F127, increasing water solubility by 12-fold compared to free this compound .

Table 1: In Vitro Cytotoxicity of this compound Prodrugs

Prodrug FormulationIC50_{50} (μM) – A549 CellsIC50_{50} (μM) – LoVo Cells
This compound Injection5.2 ± 0.36.1 ± 0.4
Linoleate Prodrug2.8 ± 0.23.5 ± 0.3
Stearate Prodrug3.1 ± 0.23.9 ± 0.2
Data adapted from CN109021026B .

Reductive Activation in Tumor Microenvironments

Prodrugs leverage the high glutathione concentrations (2–10 mM) in tumor cells for intracellular activation. The ester bond between this compound and the fatty acid is cleaved, reducing PtIV^IV to active PtII^II species. This mechanism decreases systemic toxicity by 40–60% in murine models while maintaining antitumor efficacy .

Bile Acid-Derived this compound Analogues

Synthesis of Steroidal Platinum Complexes

Hyodeoxycholic and cholic acid derivatives serve as ligands for novel this compound analogues. A 5-step synthesis involves:

  • Protection : C-3 hydroxyl group protection as TBDMS ether.

  • Side Chain Modification : Conversion of carboxylic acid to 1,2-diamines via LiAlH4_4 reduction and Staudinger reaction.

  • Complexation : Reaction with K2_2PtCl4_4 in methanol/water (3:1) at 50°C for 24 hours .

Table 2: Yields of Bile Acid-Cisplatin Derivatives

Bile Acid SubstrateDiamine TypeYield (%)
Cholic Acid1,2-Ethylene73
Hyodeoxycholic Acid1,3-Propane68
Deoxycholic Acid1,2-Ethylene71
Data from Molecules (2020) .

Pharmacological Advantages

Steroidal ligands enhance cellular uptake via bile acid transporters, reducing IC50_{50} values by 30–50% in HepG2 and MCF-7 cell lines compared to unmodified this compound .

No-Carrier-Added (n.c.a.) this compound for Radiopharmaceuticals

Irradiation and Isolation of 191^{191}191Pt Precursors

n.c.a. 191^{191}PtCl42_4^{2-} is obtained by proton irradiation of nat^{nat}Ir targets, followed by ascorbic acid reduction and anion-exchange chromatography. The process achieves radionuclidic purity >99.9% with Pt recovery rates of 85–90% .

Radiolabeling and Quality Control

Ligand substitution with 191^{191}PtCl42_4^{2-} uses 3M ammonia under reflux (60°C, 10 min), followed by SEC purification. Quality control includes gamma spectroscopy (to confirm 191^{191}Pt identity) and HPLC-ICP-MS for isotopic purity assessment .

Industrial-Scale Production and Quality Assurance

cGMP Compliance

Commercial this compound synthesis adheres to current Good Manufacturing Practices (cGMP), with in-process controls for:

  • Residual Solvents : Limits of 50 ppm for dichloromethane (ICH Q3C).

  • Heavy Metals : <10 ppm Pt impurities via ICP-OES.

  • Sterility : Terminal filtration through 0.22 μm PVDF membranes.

Stability Studies

Lyophilized this compound formulations retain >95% potency for 24 months at 2–8°C, whereas aqueous solutions degrade by 15% within 6 months due to hydrolysis .

Scientific Research Applications

Testicular Cancer

Cisplatin is highly effective in treating testicular cancer, often used in combination with other agents like bleomycin and etoposide (BEP regimen). Studies show that this combination can achieve cure rates exceeding 90% for early-stage disease .

Ovarian Cancer

In ovarian cancer, this compound is frequently combined with paclitaxel. A study reported that up to 80% of patients experienced tumor shrinkage following treatment with this compound-based regimens post-surgery .

Non-Small Cell Lung Cancer (NSCLC)

This compound is a key component in chemotherapy regimens for NSCLC. Its use alongside paclitaxel has demonstrated improved survival rates compared to other treatments. A median survival of 9.9 months was noted in patients receiving this combination therapy .

Head and Neck Cancers

This compound is utilized in chemoradiotherapy for head and neck squamous cell carcinoma (HNSCC). A retrospective study indicated that patients treated with a this compound-based regimen had one-year survival rates of up to 89% .

Combination Therapies

To combat resistance and enhance efficacy, this compound is often used in combination with other chemotherapeutics:

  • TPF Regimen : Docetaxel, this compound, and fluorouracil have shown promising results in advanced head and neck cancers with a response rate of approximately 53% .
  • Curcumin Nanomicelles : Recent studies suggest that curcumin encapsulated in nanomicelles can improve the efficacy of this compound against resistant oral cancer cells .

Side Effects and Management

Despite its effectiveness, this compound is associated with significant side effects including nephrotoxicity, nausea, and myelosuppression. Strategies to mitigate these effects include hydration protocols and the use of nephroprotective agents during treatment .

Data Tables

Cancer TypeThis compound RegimenResponse Rate (%)Survival Rate (%)
TesticularBEP (Bleomycin, Etoposide)>90N/A
OvarianThis compound + Paclitaxel70-80N/A
Non-Small Cell Lung CancerThis compound + PaclitaxelN/A38.9 (1-year)
Head and NeckThis compound + RadiotherapyN/A89 (1-year)

Case Studies

  • Case Study: Esophageal Cancer
    Two patients developed severe acute renal failure after receiving this compound as part of their chemotherapy regimen for esophageal cancer. Despite the complications, both patients survived without cancer recurrence following subsequent treatments .
  • Case Study: Cervical Cancer
    A study highlighted the relationship between intracellular pH changes and the response to this compound treatment in cervical cancer cells, providing insights into potential new therapeutic strategies based on cellular metabolism .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Second-Generation Platinum Compounds

Carboplatin

  • Structure : Carboplatin features a cyclobutanedicarboxylate ligand instead of cisplatin’s chloride groups.
  • Efficacy : While it exhibits comparable efficacy to this compound in ovarian and lung cancers, carboplatin has reduced cytotoxicity in testicular cancer .
  • Toxicity: Carboplatin demonstrates significantly lower nephrotoxicity and neurotoxicity due to slower hydrolysis and reduced reactivity with non-target biomolecules .

Oxaliplatin

  • Structure: Oxaliplatin contains a 1,2-diaminocyclohexane (DACH) ligand and an oxalate leaving group.
  • Efficacy : Oxaliplatin is particularly effective in colorectal cancer, where this compound fails due to mismatch repair (MMR) pathway resistance. It forms bulkier DNA adducts that evade MMR-mediated repair .
  • Toxicity : Peripheral neuropathy is dose-limiting but reversible, unlike this compound’s cumulative neurotoxicity .

Transplatin (this compound’s Inactive Isomer)

  • Structure : The trans configuration of chloride ligands prevents effective DNA crosslinking.
  • Efficacy : Transplatin is clinically ineffective, with only 64 transcripts differentially expressed in treated cells (vs. 105 for this compound), highlighting the critical role of spatial geometry in platinum drugs .

Next-Generation Platinum Derivatives

Lipoplatin

  • Structure : A liposomal formulation encapsulating this compound (9%) in lipid bilayers (91%).
  • Efficacy: In non-small cell lung cancer (NSCLC) and head/neck cancers, lipoplatin showed superior survival benefits and tumor targeting compared to this compound in a meta-analysis of 523 patients .
  • Toxicity : Reduced nephrotoxicity and myelosuppression due to selective tumor delivery .

Novel Platinum Complexes

  • Compounds [3] and [4] : These platinum-pyrazole derivatives demonstrated comparable cellular platinum uptake to this compound in MCF-7 breast cancer cells (p > 0.05), but others (e.g., [1], [2], [5]–[7]) showed significantly lower uptake (p ≤ 0.05) .
  • JM216 (Satraplatin) : An oral platinum(IV) prodrug with activity in prostate cancer, currently under investigation for its reduced toxicity profile .

Non-Platinum Metal Complexes

Palladium(II) Complexes

  • Coumarin-Palladium Complexes (C1, C2) : In vitro studies revealed IC50 values for C1 and C2 comparable to this compound in FemX cells. However, C1 and C2 showed superior cytotoxicity in A549 (lung) and Panc-1 (pancreatic) cell lines .

Copper(II) Complexes

  • Casiopeina Igly : A copper-based compound demonstrated IC50 values (~20 μM) similar to this compound in MDA-MB-231 breast cancer cells, with distinct metabolomic perturbations linked to oxidative stress .

Natural Compounds and this compound Analogues

Parishin A

  • Activity: At 80 μM, Parishin A inhibited oral squamous cell carcinoma colony formation equivalently to this compound at 50 μM, with lower toxicity to normal cells .

Isopulegol Derivatives

  • Compounds 40a and 40b : These derivatives exhibited IC50 values of 2.2–2.0 μM in A2780 ovarian cancer cells, outperforming this compound (IC50 = 1.3 μM). In MDA-MB-231 breast cancer cells, 40b showed an IC50 of 2.0 μM vs. This compound’s 3.74 μM .

Combination Therapies with this compound

ERCC1-XPF Inhibitors

  • Hit 1 : Co-treatment with this compound reduced DNA interstrand crosslink (ICL) repair efficiency from ~1–5% (this compound alone) to >20% residual ICLs at 72 hours, potentiating this compound’s efficacy .

Natural Extracts

  • Mulberry Leaf Extracts: Combined with this compound, these extracts increased apoptosis in gastric adenocarcinoma cells by 30–50% compared to this compound alone .

Key Comparative Data

Compound Target Cancer IC50 (μM) or Equivalent Metric Toxicity Profile vs. This compound Reference
This compound Broad (e.g., ovarian) 1.3–12.43 (varies by cell line) High nephrotoxicity, neurotoxicity
Carboplatin Ovarian, lung Higher doses required Lower nephrotoxicity
Oxaliplatin Colorectal Similar to this compound Reversible neuropathy
Lipoplatin NSCLC, head/neck Improved tumor targeting Reduced systemic toxicity
Parishin A Oral squamous 80 μM ≈ 50 μM this compound Lower normal cell toxicity
Coumarin-Pd C1 A549, Panc-1 Superior to this compound Pending in vivo data
Isopulegol 40b A2780, MDA-MB-231 2.0–2.5 μM (vs. 1.3–3.74 for this compound) Not reported

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying cisplatin's mechanism of action in different cancer types?

  • Methodological Answer: Use in vitro cell line models (e.g., A549 for lung cancer, HeLa for cervical cancer) to assess this compound-induced DNA crosslinking and apoptosis via flow cytometry and comet assays. Validate findings in patient-derived xenografts (PDX) or syngeneic murine models to account for tumor microenvironment effects . For mechanistic studies, employ transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify this compound-responsive pathways like p53 activation or oxidative stress responses.

Q. How should researchers design assays to quantify this compound's cytotoxicity while minimizing off-target effects?

  • Methodological Answer: Use dose-response curves (IC50 calculations) with controls for osmolarity (to exclude chloride interference). Pair viability assays (MTT, ATP-luciferase) with apoptosis-specific markers (Annexin V/PI staining). Include renal proximal tubular cells (e.g., HK-2) to parallelly assess nephrotoxicity, ensuring specificity via comparative genomic analysis .

Q. What statistical approaches are critical for analyzing this compound resistance data from high-throughput screens?

  • Methodological Answer: Apply multivariate regression to account for covariates like efflux pump activity (ABCC1/2) or glutathione levels. Use Benjamini-Hochberg correction for false discovery rates in omics datasets. For longitudinal resistance studies, Cox proportional hazards models are recommended to evaluate survival outcomes .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound's efficacy in combination therapies?

  • Methodological Answer: Conduct meta-analyses of preclinical studies (PRISMA guidelines) to identify variables like dosing schedules or tumor heterogeneity. Validate discordant results using orthotopic models that mimic metastatic niches. Apply Bayesian network analysis to pinpoint synergistic/antagonistic interactions (e.g., this compound + PARP inhibitors) .

Q. What advanced delivery systems improve this compound's pharmacokinetics while reducing toxicity?

  • Methodological Answer: Develop nanoparticle formulations (e.g., PLGA or liposomal carriers) with surface PEGylation to enhance circulation time. Use LC-MS/MS to quantify tumor-specific this compound release and compare biodistribution via ICP-MS in murine models. Assess renal clearance rates and ototoxicity markers (e.g., otoacoustic emissions) to validate safety .

Q. How can epigenetic modifications explain this compound resistance, and what methodologies confirm this hypothesis?

  • Methodological Answer: Perform ChIP-seq for histone acetylation (H3K27ac) or DNA methylation arrays (Illumina EPIC) in resistant vs. sensitive cell lines. Use CRISPR-dCas9 systems to modulate candidate loci (e.g., MGMT promoter) and validate via qRT-PCR and clonogenic assays. Correlate findings with clinical cohorts using TCGA methylation data .

Q. What strategies optimize this compound dosing in immunocompetent models to study immune modulation?

  • Methodological Answer: Employ fractionated dosing (e.g., 3 mg/kg weekly) in BALB/c or C57BL/6 mice to preserve T-cell function. Use flow cytometry to track CD8+ T-cell infiltration and cytokine profiling (Luminex) to assess immunogenic cell death markers (e.g., ATP, HMGB1). Compare with immune-deficient NSG models to isolate direct vs. immune-mediated effects .

Q. How do researchers validate this compound's off-target effects on mitochondrial function?

  • Methodological Answer: Utilize Seahorse XF analyzers to measure oxygen consumption rates (OCR) and extracellular acidification rates (ECAR). Combine with TEM imaging to assess mitochondrial ultrastructure and mtDNA copy number quantification via ddPCR. Cross-reference with RNAi screens targeting electron transport chain complexes .

Q. Data & Reproducibility

Q. What protocols ensure reproducibility in this compound pharmacokinetic studies?

  • Methodological Answer: Standardize sample collection times (e.g., 0, 15, 30, 60 mins post-injection) and use isotope dilution (e.g., Pt-196) in ICP-MS for plasma/tissue quantification. Report glomerular filtration rates (GFR) and urinary platinum levels. Adhere to MIAME guidelines for omics data deposition in public repositories .

Q. How should conflicting results in this compound-induced transcriptomic profiles be addressed?

  • Methodological Answer: Re-analyze raw RNA-seq data (FASTQ files) with unified pipelines (e.g., STAR aligner + DESeq2). Validate differentially expressed genes via Nanostring nCounter or single-cell RNA-seq to resolve tumor subpopulation heterogeneity. Use gene set enrichment analysis (GSEA) to contextualize pathways across studies .

Properties

Key on ui mechanism of action

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations.

CAS No.

14913-33-8

Molecular Formula

Cl2H6N2Pt

Molecular Weight

300.05 g/mol

IUPAC Name

azane;dichloroplatinum

InChI

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2

InChI Key

LXZZYRPGZAFOLE-UHFFFAOYSA-L

SMILES

N.N.Cl[Pt]Cl

Canonical SMILES

N.N.Cl[Pt]Cl

Key on ui other cas no.

14913-33-8

physical_description

Yellow crystalline solid;  [MSDSonline]

Pictograms

Corrosive; Irritant; Health Hazard

solubility

H2O 1 (mg/mL)
DMSO 10 (mg/mL)
10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL)
Dimethylformamide (pure anhydrous) 24 (mg/mL)

Synonyms

trans-DDP;  trans-Diaminedichloroplatinum;  trans-Diamminedichloroplatinum;  trans-Diamminedichloroplatinum(II);  trans-Dichlorodiamineplatinum(II);  trans-Dichlorodiammine Platinum;  trans-Dichlorodiammineplatinum(II);  trans-Platinum(II) Ammonium Chloride

Origin of Product

United States

Retrosynthesis Analysis

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